N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenylpiperazine moiety. The ethyl linker connects the pyrazolo-pyrimidine scaffold to a cyclopentanecarboxamide group, which likely enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c24-18-5-7-19(8-6-18)29-11-13-30(14-12-29)21-20-15-28-31(22(20)27-16-26-21)10-9-25-23(32)17-3-1-2-4-17/h5-8,15-17H,1-4,9-14H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIJQXVPNLROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolopyrimidine intermediate.
Attachment of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the piperazine-containing intermediate, typically using palladium-catalyzed cross-coupling reactions.
Formation of the cyclopentanecarboxamide moiety: The final step involves the amidation reaction, where the cyclopentanecarboxylic acid reacts with the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Binding to receptors: The fluorophenyl and piperazine moieties may interact with receptor sites, modulating their activity.
Inhibiting enzymes: The pyrazolopyrimidine core may inhibit specific enzymes, affecting various biochemical pathways.
Modulating signaling pathways: The compound may influence signaling pathways involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Variations : Unlike the target compound, Examples 53 and 28 incorporate a chromen-4-one moiety, which may confer distinct electronic properties and binding affinities.
Substituent Effects: The target compound’s cyclopentanecarboxamide group replaces the benzamide (Example 53) or dimethylamino (Example 28) groups, likely improving metabolic stability due to reduced susceptibility to oxidative metabolism .
Piperazine Modifications : The 4-fluorophenylpiperazine in the target compound contrasts with pyridinylpiperazine (), altering receptor selectivity. Fluorinated arylpiperazines are often associated with serotonin (5-HT) or dopamine receptor interactions .
Pharmacological Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors (e.g., Janus kinase inhibitors). The cyclopentanecarboxamide may enhance selectivity for lipid-rich kinase domains .
- Neurotransmitter Receptor Affinity : The 4-fluorophenylpiperazine moiety could target 5-HT₁A or D₂-like receptors, similar to aripiprazole analogs .
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H24FN5O
Structural Features
The structure features a piperazine ring, a pyrazolopyrimidine moiety, and a cyclopentanecarboxamide group. These structural components suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine moiety is often associated with central nervous system activity, while the pyrazolo[3,4-d]pyrimidine structure may contribute to kinase inhibition.
Target Interactions
Research indicates that compounds with similar structures can act as inhibitors for various protein kinases, which play crucial roles in cell signaling pathways. The binding affinity and selectivity for these targets are critical for determining therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar piperazine and pyrazolopyrimidine structures demonstrated significant cytostatic effects against various cancer cell lines, including HOP-92 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and SK-BR-3 (breast cancer) .
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4a | HCT-116 | 40.87 |
| 4b | HOP-92 | 86.28 |
| 4h | SK-BR-3 | 46.14 |
These results indicate that the compound may possess significant antiproliferative properties.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine derivatives have been studied for their anxiolytic and antidepressant properties. The interaction with serotonin and dopamine receptors may underlie these effects.
Case Studies
A notable case study involved the evaluation of a related compound in animal models for anxiety and depression. The results indicated that the compound significantly reduced anxiety-like behaviors in rodents, suggesting a possible mechanism through modulation of serotonergic pathways.
Safety and Toxicity
Preliminary toxicity studies are essential to assess the safety profile of this compound). Early-stage assessments have shown acceptable levels of toxicity in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
